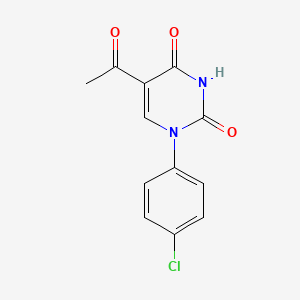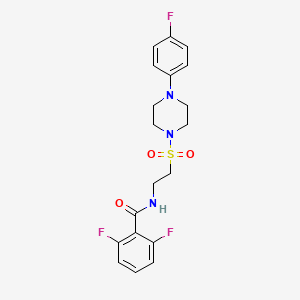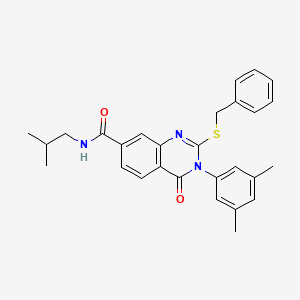
2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(benzylthio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that falls within the quinazoline family. This compound is characterized by a quinazoline core substituted with diverse functional groups, making it a point of interest in various fields of scientific research, particularly in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach starts with the formation of the quinazoline core, followed by the introduction of the benzylthio group, the 3,5-dimethylphenyl group, and the N-isobutyl group through various coupling reactions and substitution reactions. Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon or copper (I) iodide to facilitate these reactions.
Industrial Production Methods
While this compound may not be widely produced industrially due to its complex structure, scaled-up methods would typically involve the use of automated synthesizers and flow chemistry techniques to streamline the multi-step synthesis process, improving yields and reducing reaction times.
化学反应分析
Types of Reactions it Undergoes
This compound can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones at the thioether group.
Reduction: : The quinazoline core can be reduced under specific conditions.
Substitution: : The aromatic rings and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Conditions might involve hydrogenation using palladium or platinum catalysts.
Substitution: : Reagents include nucleophiles like amines, alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of partially or fully reduced quinazoline derivatives.
Substitution: : Varied products depending on the nucleophile or electrophile used.
科学研究应用
This compound is of interest in numerous scientific fields:
Chemistry: : Used as a building block in the synthesis of other complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules.
Industry: : May be used in material science for the development of novel polymers or as a ligand in catalysis.
作用机制
The compound's mechanism of action is typically related to its interaction with specific molecular targets such as enzymes or receptors. Its quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific cellular processes. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
相似化合物的比较
Compared to other quinazoline derivatives, this compound stands out due to its unique combination of functional groups, which can impart distinct biological activities and chemical properties. Similar compounds include:
2-Phenylquinazoline-4(3H)-one: : Known for its anti-inflammatory and anticancer activities.
3-(3,4-Dimethoxyphenyl)-2-phenylquinazoline-4(3H)-one: : Studied for its antifungal properties.
N-(2-Chloro-6-methylphenyl)-4-(3-(4-methylpiperazin-1-yl)propylamino)quinazoline: : Investigated for its potential use as an anti-tumor agent.
属性
IUPAC Name |
2-benzylsulfanyl-3-(3,5-dimethylphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-18(2)16-29-26(32)22-10-11-24-25(15-22)30-28(34-17-21-8-6-5-7-9-21)31(27(24)33)23-13-19(3)12-20(4)14-23/h5-15,18H,16-17H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFSZPKCMUJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
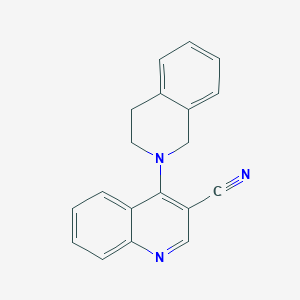

![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)
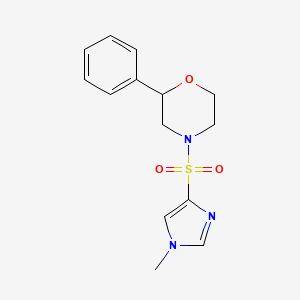
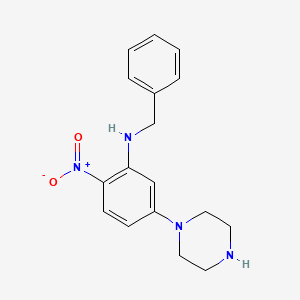
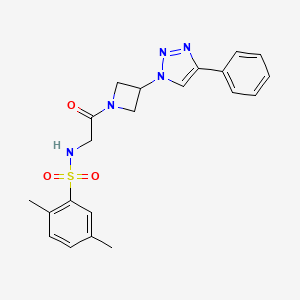
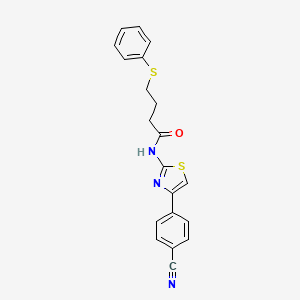
![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)
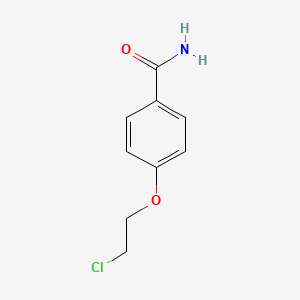
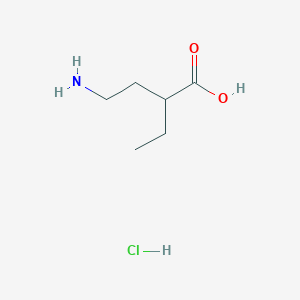
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
